IDE1 IDE1 Potent cell-permeable definitive endoderm formation inducer (EC50 = 125 nM, ESC) similar to IDE 2. Induces Sox17 expression. Activates TGF-β signaling and downstream Smad2 phosphorylation. Upregulates Nodal expression. Induces gut tube formation in vivo.
IDE1 is a small molecule capable of inducing definitive endoderm from embryonic stem cells. It has been shown to induce the differentiation of Sox17+/FoxA2+-expressing pancreatic progenitors from human and mouse embryonic stems cells (EC50 = 125.5 nM in vitro) by activating the TGF-β signaling pathway. IDE1-derived endodermal cells injected into E8.75 mouse embryos ex vivo have been shown to incorporate into the developing gut tube, contributing to its formation. Furthermore, when treated with either indolactam V or a standard regimen of the growth factor FGF-10, retinoic acid, and hedgehog inhibitors, IDE1-induced endodermal cells can form Pdx1-expressing pancreatic progenitors.
IDE1 is a potent cell-permeable definitive endoderm formation inducer (EC50 = 125 nM, ESC) similar to IDE2. IDE1 induces Sox17 expression. It also activates TGF-β signaling and downstream Smad2 phosphorylation. IDE1 upregulates Nodal expression.
Brand Name: Vulcanchem
CAS No.: 1160927-48-9
VCID: VC0530397
InChI: InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+
SMILES: C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O
Molecular Formula: C15H18N2O5
Molecular Weight: 306.31 g/mol

IDE1

CAS No.: 1160927-48-9

Cat. No.: VC0530397

Molecular Formula: C15H18N2O5

Molecular Weight: 306.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

IDE1 - 1160927-48-9

Specification

CAS No. 1160927-48-9
Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
IUPAC Name 2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid
Standard InChI InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+
Standard InChI Key ABKJCDILEUEJSH-MHWRWJLKSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)O)C(=O)O
SMILES C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O
Appearance Solid powder

Introduction

PropertyValueSource Citation
CAS Number1160927-48-9
SolubilityAqueous (DMSO compatible)
Storage Conditions-20°C (long-term); 4°C (short-term)
Stability≥6 months when stored properly

The molecule’s hydrazide moiety and dual carboxylic acid groups facilitate interactions with TGF-β receptors, while its hydrophobic backbone enables membrane permeability .

Mechanism of Action: TGF-β Pathway Activation

IDE1 mimics nodal/Activin signaling by selectively activating TGF-β type I receptors (ALK4/5/7), initiating a phosphorylation cascade that culminates in definitive endoderm specification .

Smad2/3 Phosphorylation and Transcriptional Regulation

Within 24 hours of treatment, IDE1 induces phosphorylation of Smad2/3 proteins, which translocate to the nucleus to activate endodermal genes . Quantitative studies in mouse ESCs show:

  • 80% Sox17+ cells after 6 days of IDE1 treatment (vs. 64% with Activin A) .

  • 95% co-expression of FoxA2 in Sox17+ populations, confirming definitive endoderm identity .

This efficiency extends to human ESCs, where IDE1 achieves 62% Sox17+ cells versus 64% with Activin A under serum-free conditions .

Nodal Upregulation and Autocrine Signaling

IDE1 treatment increases Nodal mRNA levels by 4.7-fold within 48 hours, establishing an autocrine loop that sustains TGF-β signaling independently of exogenous growth factors . This mechanism explains its superior performance compared to growth factor-dependent protocols.

Comparative Efficacy in Endoderm Induction

Dose-Response and Temporal Dynamics

IDE1 exhibits a narrow effective concentration range (50–800 nM), with peak activity at 125 nM (EC50) . Time-course analyses reveal:

  • 34% Sox17+ cells at day 2 (vs. 13% with Activin A) .

  • 80% efficiency by day 6, maintained through day 14 without toxicity .

Species-Specific Activity

While optimized for mouse ESCs, IDE1 retains efficacy in human systems:

ParameterMouse ESCsHuman ESCs
Optimal Concentration125 nM100 nM
Sox17+ Efficiency80%62%
Co-StimulantsNone requiredLow-dose Wnt3a

Notably, IDE1-generated human endoderm differentiates into pancreatic progenitors at rates exceeding 70% when combined with Indolactam V .

Applications in Disease Modeling and Cell Therapy

Pancreatic Beta Cell Differentiation

IDE1-derived definitive endoderm serves as the foundation for generating insulin-producing cells. A three-step protocol yields:

  • IDE1-induced endoderm: 62% Sox17+ .

  • FGF10/retinoic acid treatment: 55% Pdx1+ pancreatic progenitors .

  • Maturation factors: 22% insulin+/C-peptide+ cells .

Limitations and Future Directions

Challenges in Clinical Translation

  • Batch variability: E/Z isomer ratios affect activity but are rarely quantified .

  • Off-target effects: Prolonged use (>14 days) may activate non-endodermal pathways .

Emerging Innovations

  • Combinatorial screens: Pairing IDE1 with WNT modulators boosts human endoderm yield to 78% .

  • Organoid systems: IDE1-generated endoderm self-organizes into anterior foregut spheroids under 3D culture .

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